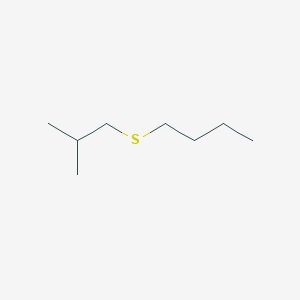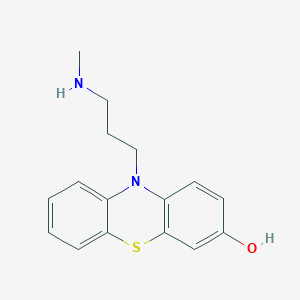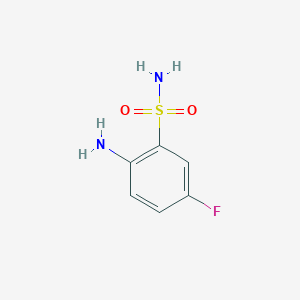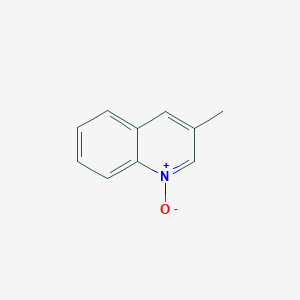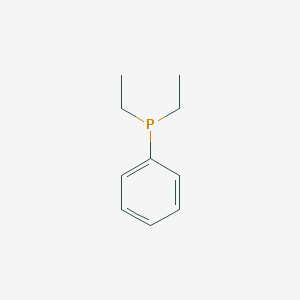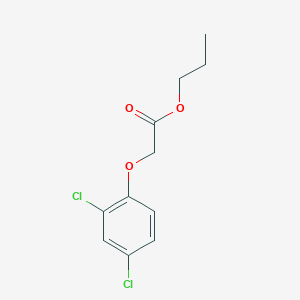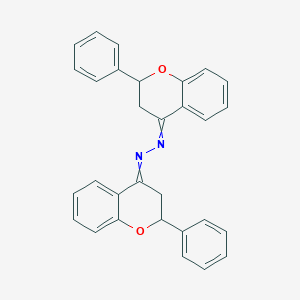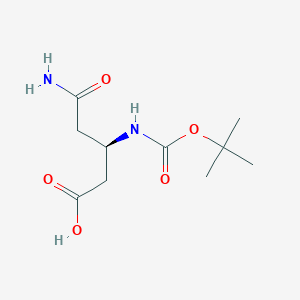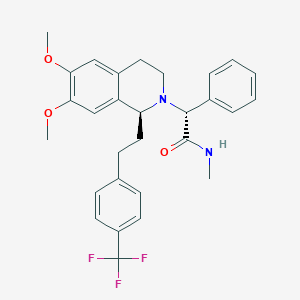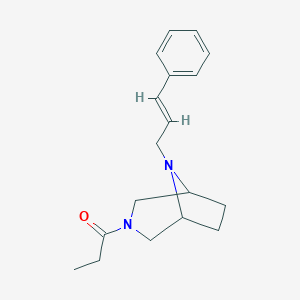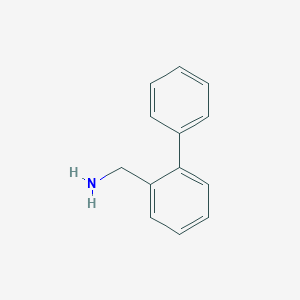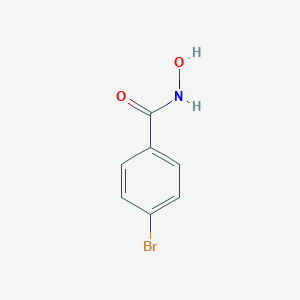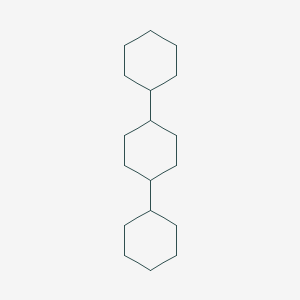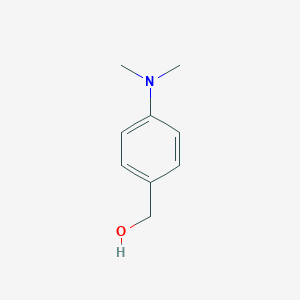![molecular formula C5H5N5 B167925 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene CAS No. 10179-83-6](/img/structure/B167925.png)
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene, also known as PNT or pentazene, is a heterocyclic compound with a unique structure and interesting properties. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
作用機序
The mechanism of action of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives is complex and varies depending on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to inhibit various enzymes and proteins involved in cancer cell growth and viral replication. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In materials science, the unique structure of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives allows for the formation of stable and highly ordered materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity, making them attractive for various applications.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives are largely dependent on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to exhibit anticancer, antiviral, and antibacterial properties, as well as potential drug delivery capabilities. However, the effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene on healthy cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
The advantages of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives in lab experiments include their unique structure, high reactivity, and potential for forming stable complexes with various drugs and molecules. However, the limitations of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene in lab experiments include its high cost, potential toxicity, and limited availability.
将来の方向性
There are several future directions for the study of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives. In medicinal chemistry, further investigation is needed to determine the potential of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a drug delivery system and to better understand its effects on healthy cells and tissues. In materials science, the development of novel 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials with unique properties is an active area of research. Additionally, the use of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a catalyst for various reactions is an area of potential future development.
合成法
The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene involves the reaction of 1,2,4,5-tetrazine with a cyclic diene, typically cyclopentadiene or norbornadiene. The reaction produces a highly strained and reactive intermediate, which can be further functionalized to yield various derivatives of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene. The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
科学的研究の応用
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been explored as a potential drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been used as a building block for the synthesis of novel materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been studied as a potential catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
特性
CAS番号 |
10179-83-6 |
|---|---|
製品名 |
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
分子式 |
C5H5N5 |
分子量 |
135.13 g/mol |
IUPAC名 |
7-methyl-7aH-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2,4H,1H3 |
InChIキー |
ABCIAPZTASSPER-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
正規SMILES |
CC1=NC=NC2=NN=NC12 |
同義語 |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



